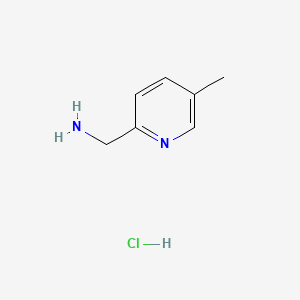

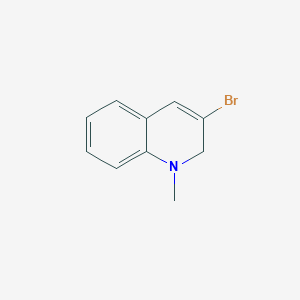

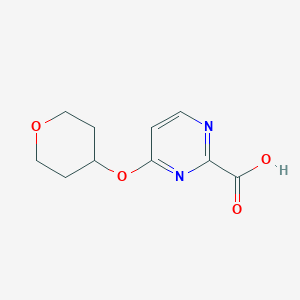

![molecular formula C16H16N6OS B2587268 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 880801-40-1](/img/structure/B2587268.png)

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring containing two carbon atoms and three nitrogen atoms . It’s known that 1,2,4-triazoles and their derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular effects .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, a sulfanyl group (-SH), and an acetamide group (-CONH2). The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the amino group (-NH2) on the triazole ring could potentially undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent Development

This compound has been identified as a potential neuroprotective agent. It has shown promise in preventing neurodegeneration caused by neurotoxins like MPTP, which is a model compound for studying Parkinson’s disease (PD). The compound was found to prevent bradykinesia and affect the levels of PD markers such as tyrosine hydroxylase (TH) and alpha-synuclein (α-syn) in the midbrain .

Protein Kinase Inhibition

The structural features of this compound, particularly the triazole and pyridinyl groups, make it a candidate for protein kinase inhibition. This is crucial for the development of treatments for various diseases, as protein kinases play a significant role in cell signaling and regulation .

Synaptic Function Studies

The compound’s interaction with α-syn could be valuable in researching synaptic function and synaptopathies. By understanding how it affects α-syn aggregation, researchers can gain insights into the synaptic dysfunctions that occur in various neurological disorders .

Molecular Shape Analysis

The planar structure of related compounds has been associated with DNA intercalation. Studying this compound could provide insights into the importance of molecular shape in biological interactions and the design of new molecules with specific biological activities .

Wirkmechanismus

Target of Action

The primary target of the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is alpha-synuclein (α-syn), an intrinsically disordered protein . This protein is found in presynaptic terminals and is the main constituent of intracellular proteinaceous accumulations in Parkinson’s disease (PD) patients .

Mode of Action

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide interacts with α-syn to inhibit its aggregation . In pathological conditions, α-syn forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . This compound has been shown to slightly reduce the α-syn aggregation .

Biochemical Pathways

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide affects the biochemical pathway involving α-syn. The aggregation of α-syn into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress .

Pharmacokinetics

The compound has shown in vivo efficacy in preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia .

Result of Action

The action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide results in the prevention of neurodegeneration produced by the neurotoxin MPTP . It has been shown to affect the levels of PD markers after the administration of the same neurotoxin .

Eigenschaften

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)19-14(23)10-24-16-21-20-15(22(16)17)12-6-8-18-9-7-12/h2-9H,10,17H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVXXQHIQRYEAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

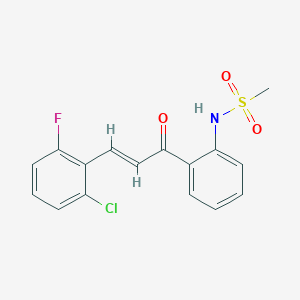

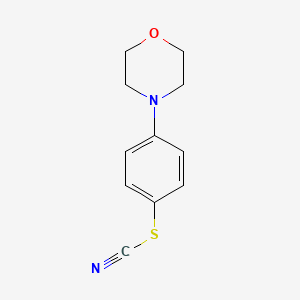

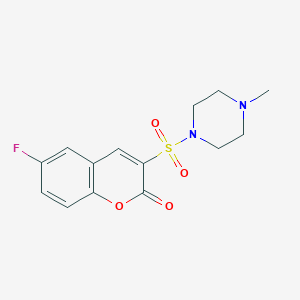

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2587185.png)

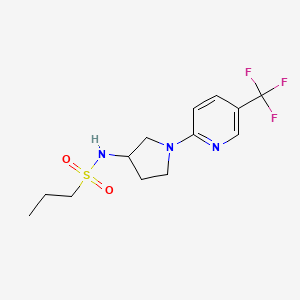

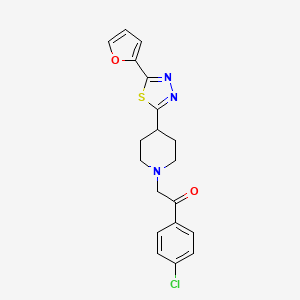

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)

![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)

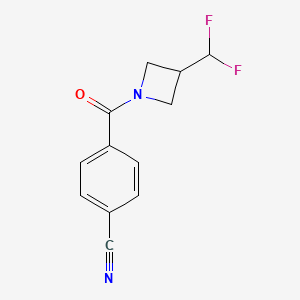

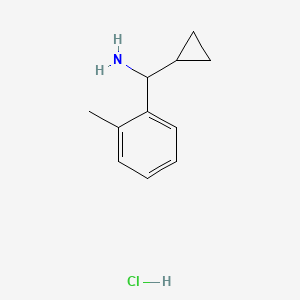

![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)